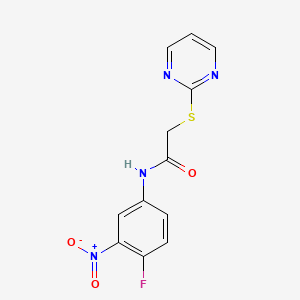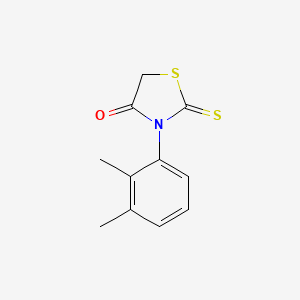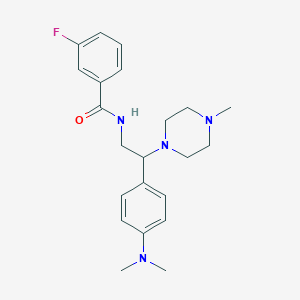
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-fluorobenzamide is a structurally complex molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide moieties and substituted piperazine rings have been synthesized and studied for their affinity to certain receptors, which suggests potential applications in therapeutic areas such as neurology and migraine treatment .
Synthesis Analysis
The synthesis of related compounds involves the formation of a piperazine ring attached to a benzamide fragment. For instance, the synthesis of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with a high affinity for the dopamine D4 receptor, was achieved by combining 1-aryl-4-alkylpiperazines with a terminal benzamide fragment . Although the exact synthesis of the compound is not detailed, similar synthetic routes could be employed, involving the use of substituted benzoyl chlorides or acids reacting with appropriate amines.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods such as 1H NMR, 13C NMR, IR, and GC-MS, and confirmed by X-ray analysis . These techniques would likely be applicable in analyzing the molecular structure of this compound, providing insights into its conformation and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the substituents on the benzamide ring and the piperazine moiety. For example, the presence of a bidentate directing group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide suggests potential reactivity in metal-catalyzed C–H bond functionalization reactions . Similarly, the dimethylamino and methylpiperazinyl groups in the compound of interest may confer unique reactivity patterns, potentially useful in further chemical transformations or biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are determined by their molecular structure. The presence of a fluorine atom, as in the compound of interest, could affect its lipophilicity and metabolic stability, which are important factors in drug design. The related compounds discussed in the papers exhibit high binding affinity to their respective targets, which is a critical property for potential therapeutic agents . The exact physical and chemical properties of this compound would require empirical determination through experimental studies.
Scientific Research Applications
Neurokinin-1 Receptor Antagonist Applications
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-fluorobenzamide has been explored for its potential as a neurokinin-1 receptor antagonist. This compound showed effectiveness in preclinical tests relevant to clinical efficacy in emesis and depression, highlighting its potential in neurological and psychiatric disorders (Harrison et al., 2001).
Fluorescent Probe Development
Research into fluorescent probes for detecting metals and amino acids in aqueous solutions utilized derivatives of this compound. These probes showed high selectivity and sensitivity, indicating its utility in biochemical and environmental analysis (Guo et al., 2014).
Anticancer Activity
This compound and its derivatives have been synthesized and tested for anticancer activity. One specific derivative showed remarkable activity against the melanoma MALME-3 M cell line, suggesting potential for further development in cancer therapy (Sa̧czewski et al., 2006).
5-HT1F Receptor Agonism and Migraine Therapy
The compound's potential as a 5-HT1F receptor agonist was explored, with implications for migraine therapy. Its high binding affinity and selectivity indicate promise in treating migraine pain (Xu et al., 2001).
Antimicrobial Applications
Derivatives of this compound have been synthesized and evaluated for antimicrobial activity, showing effectiveness against various bacterial and fungal strains. This highlights its potential in developing new antimicrobial agents (Patel et al., 2012).
Intracellular Calcium Activity
Substituted 1,4-benzoxazines bearing an amino side chain related to this compound were found to moderate intracellular calcium activity. This indicates potential applications in pharmacological research focusing on calcium signaling pathways (Bourlot et al., 1998).
Development of Fluorescent Molecular Probes
This compound was used in the synthesis of new fluorescent solvatochromic dyes, aiding the development of sensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O/c1-25(2)20-9-7-17(8-10-20)21(27-13-11-26(3)12-14-27)16-24-22(28)18-5-4-6-19(23)15-18/h4-10,15,21H,11-14,16H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUNBKGGLFSSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dipropylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3006022.png)
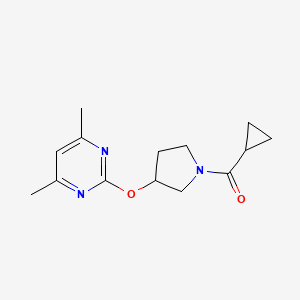

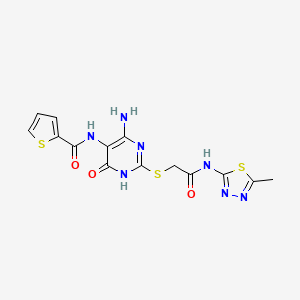

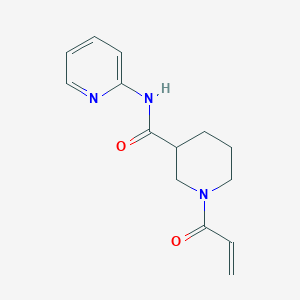
![Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3006034.png)

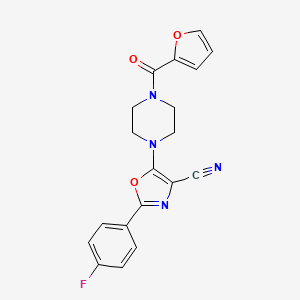
![5-Butyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3006039.png)

